1,8-Naphthyridine, 2-(3-pyridinyl)-
Description
Historical Trajectory and Contemporary Relevance of the Naphthyridine Core in Heterocyclic Chemistry
The journey of the 1,8-naphthyridine (B1210474) core in chemical research is a rich narrative that spans several decades. Initially explored for their potential as therapeutic agents, derivatives of 1,8-naphthyridine have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov This has led to the development of several successful drugs, such as the antibacterial agents nalidixic acid and enoxacin, which feature the 1,8-naphthyridin-4-one core. wikipedia.org
Beyond their medicinal applications, 1,8-naphthyridines have gained prominence in the field of supramolecular chemistry and materials science. Their rigid, planar structure and the presence of two nitrogen atoms in a defined orientation make them excellent ligands for the construction of complex coordination compounds and functional materials. wikipedia.org The ability of the nitrogen atoms to act as hydrogen bond acceptors also plays a crucial role in directing molecular self-assembly. In recent years, there has been a renewed interest in developing efficient and environmentally benign synthetic methods for 1,8-naphthyridine derivatives, reflecting their enduring importance in modern chemistry. rsc.org
The Unique Structural and Electronic Attributes of 2-(3-pyridinyl)-1,8-Naphthyridine as a Research Subject
The compound 2-(3-pyridinyl)-1,8-naphthyridine has been a subject of scientific inquiry, notably in studies exploring the biological effects of water-soluble heterocyclic compounds. Research by M. S. S. Rao and K. K. Reddy in 1978 investigated the cytological effects of 2-(3-pyridinyl)-1,8-naphthyridine on the chromosomes of grasshopper germ cells, indicating its bioavailability and interaction with biological systems. nih.gov In this study, it was observed to be more potent in inducing structural changes in chromosomes compared to 2-methyl-3-acetyl-1,8-naphthyridine . nih.gov
Spectroscopic studies and computational analyses of related vinyl-1,8-naphthyridine derivatives have shown the presence of intramolecular charge transfer (ICT) transitions. acs.org It is plausible that 2-(3-pyridinyl)-1,8-naphthyridine also exhibits interesting photophysical properties arising from such electronic transitions. The molecule's multiple nitrogen atoms can also be protonated, leading to significant changes in its absorption and emission spectra, a characteristic that can be exploited in the design of chemical sensors.
The unique arrangement of three nitrogen atoms in 2-(3-pyridinyl)-1,8-naphthyridine makes it a versatile ligand in coordination chemistry. It can potentially act as a bidentate or tridentate ligand, coordinating to metal ions through the nitrogen atoms of the naphthyridine and pyridine (B92270) rings. The specific coordination mode would depend on the metal ion and the reaction conditions, leading to the formation of diverse supramolecular architectures.
| Property | Description | Source |
| Molecular Formula | C₁₃H₉N₃ | Inferred |
| General Class | Pyridinyl-1,8-naphthyridine | Inferred |
| Research Area | Biological activity, potential ligand | nih.gov |
| Key Structural Feature | Fused 1,8-naphthyridine and 3-pyridinyl rings | Inferred |
| Potential Application | Ligand in coordination chemistry, research chemical | Inferred |
Structure
2D Structure
3D Structure
Properties
CAS No. |
60467-71-2 |
|---|---|
Molecular Formula |
C13H9N3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-pyridin-3-yl-1,8-naphthyridine |
InChI |
InChI=1S/C13H9N3/c1-4-11(9-14-7-1)12-6-5-10-3-2-8-15-13(10)16-12/h1-9H |
InChI Key |
XGAUSERZHDQTNB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N=C(C=C2)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)C3=CN=CC=C3 |
Other CAS No. |
60467-71-2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 3 Pyridinyl 1,8 Naphthyridine and Its Analogues
Strategic Routes for the Construction of the 1,8-Naphthyridine (B1210474) Scaffold
The formation of the 1,8-naphthyridine core is the foundational step in the synthesis of 2-(3-pyridinyl)-1,8-naphthyridine. Various synthetic routes, including classical cyclization reactions and modern multi-component approaches, have been developed to efficiently construct this bicyclic system.
Cyclization Reactions and Annulation Strategies
Cyclization reactions are a cornerstone of heterocyclic synthesis, and the construction of the 1,8-naphthyridine scaffold is no exception. The Friedländer annulation is a particularly prominent and versatile method for this purpose. wikipedia.orgnih.govkthmcollege.ac.inacs.orgnih.govnih.govrsc.org This reaction typically involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an activated α-methylene group, such as a ketone or aldehyde. acs.orgnih.govnih.gov The reaction can be catalyzed by acids or bases and has been adapted to greener conditions using water as a solvent and biocompatible catalysts like choline (B1196258) hydroxide. nih.govnih.gov
The choice of the carbonyl compound in the Friedländer reaction dictates the substitution pattern at the 2- and 3-positions of the resulting 1,8-naphthyridine. For instance, the reaction of 2-aminonicotinaldehyde with acetone (B3395972) yields 2-methyl-1,8-naphthyridine. nih.gov The use of unsymmetrical ketones can lead to regioselectivity challenges, but specific catalysts and conditions have been developed to favor the formation of a single product. wikipedia.org
Beyond the traditional Friedländer synthesis, other cyclization strategies have been explored. These include the Niementowski synthesis, which utilizes anthranilic acid derivatives, and reductive cyclization of nitro compounds. rsc.org Annulation strategies, which involve the formation of a new ring onto a pre-existing one, have also been employed. An example is the copper-catalyzed [5+1] annulation of 2-ethynylanilines. organic-chemistry.org Intermolecular cascade annulations have also been reported to produce complex polycyclic systems containing the 1,8-naphthyridine core.
Multi-Component Reaction Approaches to Naphthyridine Synthesis
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like 1,8-naphthyridines in a single step from three or more starting materials. kthmcollege.ac.inorganic-chemistry.orgrsc.orgnih.gov These reactions often proceed with high bond-forming efficiency and can generate molecular diversity with ease.
A notable example is the three-component condensation of a substituted 2-aminopyridine, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. organic-chemistry.orgrsc.org This approach has been shown to produce functionalized organic-chemistry.orgrsc.orgnaphthyridine derivatives in good yields under catalyst-free conditions in environmentally friendly solvents like ethanol (B145695). rsc.org The regioselectivity of these reactions is often excellent, leading to a specific substitution pattern on the naphthyridine core. rsc.org Another reported MCR involves the reaction of glutaraldehyde, malononitrile, and β-ketoamides to yield functionalized organic-chemistry.orgrsc.orgnaphthyridines. rsc.org
Directed Introduction of the 3-Pyridinyl Moiety
Once the 1,8-naphthyridine scaffold is in hand, the next critical step is the introduction of the 3-pyridinyl group at the 2-position. This is typically achieved through modern cross-coupling reactions, which allow for the precise and efficient formation of carbon-carbon bonds.
Cross-Coupling Methodologies for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are the premier methods for forging the C-C bond between the 1,8-naphthyridine core and the 3-pyridinyl ring. To achieve this, a 2-halo-1,8-naphthyridine is often used as the electrophilic coupling partner.
The Suzuki-Miyaura coupling is a widely used method that pairs a halide (or triflate) with an organoboron reagent. nih.govresearchgate.netacademie-sciences.frclaremont.eduresearchgate.net In the context of synthesizing 2-(3-pyridinyl)-1,8-naphthyridine, this would involve the reaction of a 2-chloro- or 2-bromo-1,8-naphthyridine (B171627) with 3-pyridylboronic acid or its corresponding ester. These reactions are typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. nih.govacademie-sciences.fr
The Negishi coupling provides an alternative and powerful approach, utilizing an organozinc reagent as the nucleophilic partner. wikipedia.orgorgsyn.orgorganic-chemistry.orgnih.gov The synthesis of 2-(3-pyridinyl)-1,8-naphthyridine via this method would entail the coupling of a 2-halo-1,8-naphthyridine with a 3-pyridylzinc halide. Negishi couplings are known for their high functional group tolerance and often proceed under mild conditions. wikipedia.orgnih.gov
The Stille coupling , which employs organotin reagents, is another viable option for this transformation. harvard.eduacs.orgnih.gov The reaction of a 2-halo-1,8-naphthyridine with a 3-(trialkylstannyl)pyridine in the presence of a palladium catalyst would yield the desired product. acs.org
Direct C-H arylation has also emerged as a powerful tool for forming C-C bonds, potentially allowing for the direct coupling of a 3-pyridyl source with an unsubstituted 1,8-naphthyridine at the C2 position, although this is a more advanced and less commonly reported strategy for this specific transformation. beilstein-journals.orgnih.govresearchgate.netresearchgate.netnih.gov
Table 1: Comparison of Cross-Coupling Methodologies for the Synthesis of 2-Aryl-1,8-Naphthyridines
| Coupling Reaction | Nucleophilic Reagent | Electrophilic Reagent | Typical Catalyst | Key Advantages |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Halide or Triflate | Pd complexes with phosphine ligands | Commercially available reagents, mild conditions |
| Negishi | Organozinc | Halide or Triflate | Pd or Ni complexes | High reactivity and functional group tolerance |
| Stille | Organotin | Halide or Triflate | Pd complexes | Tolerant of a wide range of functional groups |
Regioselective Functionalization Techniques
The success of the cross-coupling strategies described above hinges on the ability to regioselectively introduce a halogen or a similar leaving group at the 2-position of the 1,8-naphthyridine ring. This can be achieved through various synthetic manipulations of the naphthyridine core. For instance, the Friedländer synthesis using specific starting materials can directly yield a 2-substituted naphthyridine that can be further converted to a 2-halo derivative.
Alternatively, direct halogenation of the 1,8-naphthyridine ring can be employed, although controlling the regioselectivity can be challenging. Methodologies for the regioselective synthesis of functionalized organic-chemistry.orgrsc.orgnaphthyridine derivatives through domino reactions also provide a pathway to specifically substituted precursors for cross-coupling. rsc.org
Post-Synthetic Diversification and Derivatization of the 2-(3-pyridinyl)-1,8-Naphthyridine System
Following the successful construction of the 2-(3-pyridinyl)-1,8-naphthyridine core, further structural diversity can be introduced by modifying other positions on the naphthyridine ring or the pyridinyl moiety. This allows for the generation of a library of analogues for various applications.
The 1,8-naphthyridine ring is amenable to a range of chemical transformations. For example, if the initial synthesis utilized a 2-aminonicotinaldehyde bearing other functional groups, these can be manipulated in the final product. The nitrogen atoms of the naphthyridine ring can also be quaternized or oxidized.
Furthermore, if the 3-pyridinyl ring contains other substituents, these can be modified post-synthesis. For instance, a bromo-substituted pyridinyl ring could undergo further cross-coupling reactions to introduce additional aryl or alkyl groups. The synthesis of various analogues of 1,8-naphthyridine-3-carbonitrile (B1524053) demonstrates the potential for derivatization at different positions of the naphthyridine scaffold. rsc.orgrsc.org The synthesis of various substituted 1,8-naphthyridine derivatives has been reported, highlighting the possibility of introducing a wide range of functional groups. researchgate.netnih.govresearchgate.netresearchgate.netgoogle.comnih.gov
Table 2: Examples of Post-Synthetic Modifications on the 1,8-Naphthyridine Scaffold
| Reaction Type | Position(s) Modified | Reagents and Conditions | Resulting Functional Group(s) |
| Amide Coupling | 3-position | Carboxylic acid, coupling agents (e.g., EDC, HOBt) | Amide |
| N-alkylation/arylation | N1-position | Alkyl/aryl halide, base | N-substituted naphthyridone |
| Nucleophilic Aromatic Substitution | Halogenated positions | Amines, alkoxides, etc. | Amino, alkoxy, etc. |
| Oxidation | Ring Nitrogen | Oxidizing agents (e.g., m-CPBA) | N-oxide |
Electrophilic and Nucleophilic Modification at the Naphthyridine and Pyridinyl Moieties
The functionalization of the 2-(3-pyridinyl)-1,8-naphthyridine scaffold can be achieved through a variety of electrophilic and nucleophilic modification strategies. These reactions can be directed to either the 1,8-naphthyridine core or the pyridinyl substituent, depending on the reagents and reaction conditions employed.
A common approach to introducing functional groups onto the 1,8-naphthyridine ring system is through the use of a pre-functionalized starting material, such as a 2-chloro-1,8-naphthyridine (B101967) derivative. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of nucleophiles. youtube.com For instance, amines can be used to introduce new nitrogen-containing substituents. youtube.com The reactivity of halopyridines in SNAr reactions is well-established, and this chemistry can be extended to halo-naphthyridines, which are often more reactive due to the additional nitrogen atom. youtube.com
The synthesis of the core 2-(3-pyridinyl)-1,8-naphthyridine structure can be accomplished via modern cross-coupling reactions. Palladium-catalyzed methods like the Suzuki-Miyaura and Stille couplings are particularly effective. For example, the Suzuki-Miyaura coupling of a 2-chloro-1,8-naphthyridine with 3-pyridinylboronic acid in the presence of a palladium catalyst and a suitable base provides a direct route to the target compound. researchgate.net Similarly, the Stille coupling can be employed, using an organotin reagent such as 3-(tributylstannyl)pyridine. wikipedia.org These cross-coupling reactions are generally tolerant of a wide range of functional groups and provide good to excellent yields.
Once the 2-(3-pyridinyl)-1,8-naphthyridine scaffold is assembled, further modifications can be explored. Electrophilic substitution reactions on the pyridine (B92270) ring are influenced by the directing effect of the nitrogen atom. For pyridine itself, electrophilic attack is generally disfavored due to the electron-deficient nature of the ring, but when it does occur, it typically directs to the 3- and 5-positions. In the context of 2-(3-pyridinyl)-1,8-naphthyridine, the electronic properties of the naphthyridine substituent will also influence the regioselectivity of electrophilic attack on the pyridine ring.
The following table summarizes representative nucleophilic substitution and cross-coupling reactions for the synthesis and functionalization of 2-aryl-1,8-naphthyridines.
| Starting Material | Reagent/Catalyst | Reaction Conditions | Product | Yield (%) | Reference |
| 2,3,5-Trichloropyridine | Arylboronic acid, Pd(OAc)₂, K₂CO₃ | Aqueous media | 3,5-Dichloro-2-arylpyridines | High | researchgate.net |
| 2-Chloro-1,8-naphthyridine | Hydrazine hydrate, Sodium acetate | Methanol, reflux | 2-Hydrazino-1,8-naphthyridine | - | |
| 2-Chloro-1,8-naphthyridine | Sodium azide | Ethanol, reflux | Tetrazolo[1,5-a] wikipedia.orgnih.govnaphthyridine | - | |
| 2-Chloro-1,8-naphthyridine | Sodium sulphide | DMF | 2-Mercapto-1,8-naphthyridine | - | |
| Aryl Halide | 3-Pyridyl Aluminum Reagent, Pd(OAc)₂, (o-tolyl)₃P | - | 3-Arylpyridine | High | nih.gov |
C-H Activation and Functionalization Strategies
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, bypassing the need for pre-functionalized starting materials. For 2-(3-pyridinyl)-1,8-naphthyridine, both the naphthyridine and pyridinyl moieties present C-H bonds that could be selectively activated and functionalized using transition metal catalysts.
Rhodium(III)-catalyzed C-H activation has been successfully applied to a variety of nitrogen-containing heterocycles. researchgate.net The pyridine nitrogen can act as a directing group, facilitating the ortho-C-H activation of the attached aryl ring. In the case of 2-phenylpyridine, this strategy has been used to construct polycyclic aromatic systems through annulation reactions with alkynes and alkenes. researchgate.net A similar approach could be envisioned for 2-(3-pyridinyl)-1,8-naphthyridine, where the pyridinyl nitrogen directs the activation of a C-H bond on the naphthyridine ring, or a nitrogen on the naphthyridine directs activation of a C-H bond on the pyridine ring.
Palladium-catalyzed C-H arylation is another valuable tool for the functionalization of pyridines and related heterocycles. nih.gov These reactions often employ a directing group to control the regioselectivity of the arylation. For pyridines bearing electron-withdrawing groups, C-H arylation can proceed with high regioselectivity at the 3- or 4-positions. nih.gov The electronic nature of the 1,8-naphthyridine substituent would play a crucial role in directing the C-H functionalization on the pyridine ring of the target molecule.
The following table presents examples of C-H activation and functionalization reactions on related heterocyclic systems, which could be adapted for 2-(3-pyridinyl)-1,8-naphthyridine.
| Substrate | Reagent/Catalyst | Reaction Conditions | Product Type | Yield (%) | Reference |
| 2-Phenylpyridine | Diphenylacetylene, [CpRhCl₂]₂, AgSbF₆, Cu(OAc)₂ | DCE, 80 °C | Annulated product | - | |
| 3-Substituted Pyridines | Aryl halides, Pd(OAc)₂, Ligand, Base | Various | C4-Arylated Pyridines | High | nih.gov |
| N-Aryl-7-azaindoles | Alkynes, [CpRhCl₂]₂, AgSbF₆, Cu(OAc)₂ | DCE, 80 °C | Annulated products | - | |
| Benzoic Acids | Aryl Bromides/Chlorides, Ruthenium Catalyst | - | ortho-C-H Arylated Benzoic Acids | - |
Synthesis of Chiral Analogues and Stereoselective Approaches
The development of synthetic methods for chiral analogues of 2-(3-pyridinyl)-1,8-naphthyridine is of significant interest for applications in medicinal chemistry and materials science. While specific examples of stereoselective synthesis for this exact molecule are not abundant in the literature, approaches used for the asymmetric synthesis of related bi-heteroaryl compounds can provide valuable insights.
One potential strategy involves the asymmetric synthesis of a chiral precursor that is subsequently used to construct the 2-(3-pyridinyl)-1,8-naphthyridine scaffold. For instance, the asymmetric synthesis of a chiral substituted pyridine derivative could be followed by a cross-coupling reaction with a 2-halo-1,8-naphthyridine.
Another approach is the direct enantioselective functionalization of a pre-existing 2-(3-pyridinyl)-1,8-naphthyridine molecule. This could involve an asymmetric C-H activation reaction catalyzed by a chiral transition metal complex. The synthesis of chiral 2,2'-bipyridine (B1663995) ligands, which are structurally related to the target molecule, has been achieved through various stereoselective methods. acs.orgrsc.orgnih.gov These methods often employ chiral auxiliaries derived from natural products like camphor (B46023) or utilize stereoselective reductions of prochiral precursors. nih.gov
For example, C₂-symmetric 2,2'-bipyridine-diol ligands have been synthesized through the Ullmann homocoupling of a keto bromo-pyridine followed by a stereoselective double hydrogen transfer using a Ru(II) Noyori-Ikariya catalyst, achieving excellent enantioselectivity. nih.gov Such strategies could potentially be adapted for the synthesis of chiral derivatives of 2-(3-pyridinyl)-1,8-naphthyridine, for example, by introducing chiral substituents on either the naphthyridine or the pyridine ring.
The following table highlights examples of stereoselective syntheses of related chiral bi-heteroaryl compounds.
| Substrate/Precursor | Chiral Catalyst/Reagent | Reaction Type | Product | Enantiomeric Excess (ee %) | Reference |
| Cyclic Olefins | Copper(I) complexes with chiral bipyridine ligands | Allylic Oxidation | Chiral allylic esters | up to 82 | acs.org |
| Aldehydes | Diethylzinc with chiral 2,2'-bipyridine-diol ligand | Alkylation | Chiral secondary alcohols | up to 95 | rsc.org |
| 2,2'-Bipyridine-diketone | Ru(II) Noyori-Ikariya catalyst | Hydrogen Transfer | C₂-Symmetric 2,2'-bipyridine-diol | >99.5 | nih.gov |
| Anomeric ribosyl/deoxyribosyl acids | Photoredox/Nickel dual catalysis | Decarboxylative Cross-Coupling | Aryl/Heteroaryl-C-nucleosides | Highly stereoselective | rsc.org |
Comprehensive Spectroscopic and Structural Characterization of 2 3 Pyridinyl 1,8 Naphthyridine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution and the solid state. For complex aromatic systems such as 2-(3-pyridinyl)-1,8-naphthyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals. lew.rorsc.orgnih.gov
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are instrumental in deciphering the intricate spin systems and connectivity within the 2-(3-pyridinyl)-1,8-naphthyridine framework. mdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyridine (B92270) and naphthyridine rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs, providing a clear map of which proton is attached to which carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For 2-(3-pyridinyl)-1,8-naphthyridine, NOESY can help determine the preferred conformation and the through-space interactions between protons on the two different ring systems.
The combined application of these techniques allows for a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, which is fundamental for the structural confirmation of the parent compound and its derivatives. lew.ro
Table 1: Illustrative ¹H and ¹³C NMR Data for a 1,8-Naphthyridine (B1210474) Derivative
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 8.96 (dd, J = 4.4, 1.6 Hz) | 155.3 |
| 3 | 8.93 (s) | 118.5 |
| 4 | 8.29 (dd, J = 8.0, 1.6 Hz) | 136.3 |
| 5 | 7.43 (dd, J = 8.0, 4.4 Hz) | 122.4 |
| 7 | - | 151.8 |
| 9 | - | 115.8 |
| 1' (Piperazinyl) | 3.65 (m) | 45.0 |
| 2' (Piperazinyl) | 2.87 (m) | 45.0 |
Note: Data is illustrative and based on a 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivative. Actual chemical shifts for 2-(3-pyridinyl)-1,8-naphthyridine may vary. rsc.org
Solid-State NMR Applications for Polymorphs and Amorphous Forms
While solution-state NMR provides information about the molecule's structure in a specific solvent, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid phase. This is particularly important for identifying and characterizing different crystalline forms (polymorphs) or amorphous states, which can have distinct physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples, revealing details about molecular packing and intermolecular interactions. nih.gov
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental composition of a compound. nih.gov For 2-(3-pyridinyl)-1,8-naphthyridine, HRMS can confirm the molecular formula, C₁₃H₉N₃, with high accuracy.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation patterns of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the molecule and confirm the presence of the pyridinyl and naphthyridine ring systems. nih.gov The fragmentation pathways can reveal characteristic losses, such as the loss of HCN or pyridine, which are indicative of the compound's structure.
Table 2: High-Resolution Mass Spectrometry Data for a 1,8-Naphthyridine Derivative
| Ion | Calculated m/z | Measured m/z | Difference (ppm) |
| [M+H]⁺ | 271.1084 | 271.1082 | -0.7 |
| [M+Na]⁺ | 293.0903 | 293.0901 | -0.7 |
Note: Data is illustrative and based on a derivative of 1,8-naphthyridine. researchgate.net
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It provides precise information on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's structure.
Single Crystal X-ray Diffraction of the Free Ligand and Its Derivatives
Single crystal X-ray diffraction analysis of 2-(3-pyridinyl)-1,8-naphthyridine and its derivatives provides a detailed picture of their molecular geometry. For the related compound, 2-(pyridin-2-yl)-1,8-naphthyridine, studies have shown that the molecule crystallizes with multiple independent molecules in the asymmetric unit. The dihedral angle between the naphthyridine and pyridine rings is a key structural parameter, indicating the degree of planarity of the molecule. researchgate.net In the solid state, the crystal packing is often stabilized by intermolecular interactions such as C-H···N hydrogen bonds and π-π stacking interactions, which organize the molecules into a three-dimensional network. researchgate.net
Table 3: Crystal Data for a 2-(Pyridin-2-yl)-1,8-naphthyridine Derivative
| Parameter | Value |
| Chemical Formula | C₁₃H₉N₃ |
| Molecular Weight | 207.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.1708 (2) |
| b (Å) | 16.9596 (7) |
| c (Å) | 14.2882 (6) |
| β (°) | 99.9699 (19) |
| Volume (ų) | 1472.74 (10) |
Data obtained for 2-(pyridin-2-yl)-1,8-naphthyridine, a positional isomer of the title compound. researchgate.net
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a fundamental technique for the analysis of crystalline solids, providing insights into the phase purity, crystal structure, and polymorphic nature of a material. rsc.orgunits.itnih.gov For a polycrystalline sample of 2-(3-pyridinyl)-1,8-naphthyridine, a PXRD pattern would exhibit a unique series of diffraction peaks at specific 2θ angles, which serve as a fingerprint for its crystalline form.
Table 1: Illustrative Powder X-ray Diffraction Data for a Hypothetical Crystalline Phase of 2-(3-pyridinyl)-1,8-Naphthyridine
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.4 | 45 |
| 12.7 | 6.9 | 100 |
| 15.3 | 5.8 | 60 |
| 21.1 | 4.2 | 80 |
| 24.5 | 3.6 | 55 |
| 26.8 | 3.3 | 70 |
| 28.9 | 3.1 | 30 |
Note: This table is illustrative and presents hypothetical data based on typical patterns for related heterocyclic compounds. Actual experimental values would need to be determined empirically.
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Insights
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is indispensable for identifying functional groups and probing the molecular structure of a compound. nih.govresearchgate.net
Raman Spectroscopy for Specific Vibrational Modes and Structural Data
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, offers complementary information to FTIR. rsc.org For 2-(3-pyridinyl)-1,8-naphthyridine, the ring breathing modes of both the pyridine and naphthyridine moieties are expected to be prominent in the Raman spectrum. These vibrations, which involve the symmetric expansion and contraction of the aromatic rings, typically appear in the 900-1100 cm⁻¹ range. Due to the centrosymmetric nature of some of these vibrations, they may be weak or absent in the FTIR spectrum, highlighting the synergy of the two techniques.
Table 2: Expected Vibrational Modes for 2-(3-pyridinyl)-1,8-Naphthyridine
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| C=C/C=N Ring Stretch | 1400 - 1650 | FTIR, Raman |
| Ring Breathing | 900 - 1100 | Raman (strong), FTIR (weak) |
| C-H Out-of-Plane Bend | 700 - 900 | FTIR (strong) |
Note: The exact positions of the bands depend on the molecular conformation and the solid-state packing.
Electronic Spectroscopy and Photophysical Property Probing
The electronic properties of 2-(3-pyridinyl)-1,8-naphthyridine are of significant interest, particularly its ability to absorb and emit light.
Steady-State and Time-Resolved Photoluminescence Spectroscopy
Many 1,8-naphthyridine derivatives are known to be fluorescent. researchgate.net It is anticipated that 2-(3-pyridinyl)-1,8-naphthyridine will exhibit photoluminescence upon excitation with UV light. The steady-state emission spectrum would provide information on the energy of the excited state, while the photoluminescence quantum yield (Φ_PL), a measure of the efficiency of the emission process, could be determined relative to a standard. nih.govnih.govrsc.org
Time-resolved photoluminescence spectroscopy would reveal the lifetime of the excited state (τ), which is the average time the molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the dynamics of the excited state and any competing non-radiative decay pathways. For related poly(fluorene-pyridine) copolymers, excited-state lifetimes in the nanosecond range have been reported. nih.gov
Excited State Dynamics and Energy Transfer Mechanisms
Energy transfer mechanisms could also be at play, especially in derivatives or complexes. For instance, in metal complexes of similar ligands, intramolecular energy transfer from the ligand-centered excited state to a metal-centered state is a common phenomenon. The study of the excited state dynamics, often employing ultrafast spectroscopic techniques, can elucidate the timescales and efficiencies of these fundamental processes. nih.gov
Table 3: Hypothetical Photophysical Properties of 2-(3-pyridinyl)-1,8-Naphthyridine in a Common Solvent
| Parameter | Hypothetical Value |
| Absorption Maximum (λ_abs) | ~320 nm |
| Emission Maximum (λ_em) | ~380 nm |
| Photoluminescence Quantum Yield (Φ_PL) | 0.1 - 0.4 |
| Excited State Lifetime (τ) | 1 - 5 ns |
Note: These values are illustrative and based on typical data for related N-heterocyclic aromatic compounds. Experimental verification is required.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the stereochemical characterization of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. For derivatives of 2-(3-pyridinyl)-1,8-naphthyridine, the introduction of a chiral center, be it a stereogenic carbon in a substituent, atropisomerism due to restricted rotation, or the formation of chiral metal complexes, would render them CD-active. The resulting CD spectrum provides a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration and conformational preferences.
The electronic transitions of the aromatic systems within the 2-(3-pyridinyl)-1,8-naphthyridine core are inherently achiral. However, when a chiral moiety is introduced, these transitions become chirally perturbed, leading to observable CD signals. The sign and magnitude of these signals, known as Cotton effects, are exquisitely sensitive to the spatial arrangement of the atoms.
Detailed Research Findings
While specific experimental CD spectroscopic data for chiral derivatives of 2-(3-pyridinyl)-1,8-naphthyridine are not extensively documented in publicly available literature, the principles of its application can be understood from studies on structurally related chiral aza-aromatic compounds. Research on chiral 1,10-phenanthroline (B135089) derivatives, which share the diaza-phenanthrene core with 1,8-naphthyridines, demonstrates that the introduction of chiral substituents leads to distinct CD spectra. rsc.org These spectra are influenced by the rigidity and bulk of the chiral groups, which affect the molecular dissymmetry of the ground state. rsc.org
Furthermore, theoretical calculations, such as time-dependent density functional theory (TD-DFT), have proven to be invaluable in interpreting the CD spectra of complex chiral molecules. For instance, in chiral phthalocyaninato lead complexes with a 1,8-disubstituted pattern, TD-DFT calculations have shown that the orientation of substituents relative to the chromophore is a determining factor for the observed CD spectrum. nih.gov A similar approach could be applied to predict and understand the chiroptical properties of chiral 2-(3-pyridinyl)-1,8-naphthyridine derivatives.
Another relevant area of research is the use of 1,8-naphthalimides as stereochemical probes for chiral amines through exciton (B1674681) coupling in CD spectroscopy. nih.gov This phenomenon, where the electronic transitions of two or more chromophores interact through space, can produce intense and structurally informative CD signals. In a hypothetical chiral derivative of 2-(3-pyridinyl)-1,8-naphthyridine containing another chromophore, exciton-coupled CD could be a powerful tool for elucidating its absolute stereochemistry.
The sensitivity of CD spectroscopy also extends to the study of conformational changes. For many chiral molecules, different conformations can exhibit distinct CD spectra. By analyzing the CD spectrum under varying conditions, such as temperature or solvent polarity, it is possible to gain insights into the conformational dynamics and equilibria of chiral derivatives of 2-(3-pyridinyl)-1,8-naphthyridine.
Illustrative Data Table
The following table illustrates the type of data that would be obtained from a CD spectroscopic analysis of a hypothetical chiral derivative of 2-(3-pyridinyl)-1,8-naphthyridine, designated as (R)-CPN and (S)-CPN. The data presented are for illustrative purposes to demonstrate the principles of CD spectroscopy and are not experimental values.
| Compound | Solvent | Wavelength (λmax, nm) | Molar Ellipticity (Δε, M⁻¹cm⁻¹) | Transition Assignment |
| (R)-CPN | Methanol | 225 | +15.2 | π → π |
| 250 | -8.5 | π → π | ||
| 280 | +3.1 | n → π | ||
| (S)-CPN | Methanol | 225 | -15.1 | π → π |
| 250 | +8.6 | n → π | ||
| 280 | -3.0 | n → π |
This illustrative table demonstrates the mirror-image relationship expected for the CD spectra of a pair of enantiomers. The sign of the molar ellipticity (Δε) is opposite for the (R) and (S) enantiomers at each electronic transition, while the magnitude is nearly identical. The wavelengths of maximum absorption (λmax) correspond to the electronic transitions within the molecule's chromophores. The assignment of these transitions (e.g., π → π* or n → π*) is typically aided by quantum chemical calculations.
Mechanistic Investigations and Reactivity Profiles of the 2 3 Pyridinyl 1,8 Naphthyridine System
Aromatic Substitution Reactions on the Naphthyridine and Pyridinyl Rings
The presence of two electron-withdrawing nitrogen atoms in each ring system significantly influences the propensity and regioselectivity of aromatic substitution reactions. Both the 1,8-naphthyridine (B1210474) and pyridine (B92270) rings are electron-deficient, which dictates their general unreactivity towards electrophilic attack while favoring nucleophilic substitution.
Electrophilic and Nucleophilic Substitution Patterns
Electrophilic Aromatic Substitution:
Both the 1,8-naphthyridine and pyridine rings are highly deactivated towards electrophilic aromatic substitution (SEAr). mdpi.com The nitrogen atoms withdraw electron density from the aromatic system, making the rings poor nucleophiles. Reactions with electrophiles, when they do occur, typically require harsh conditions, such as high temperatures and the use of strong acids or Lewis acid catalysts. mdpi.comnih.gov
In the case of the 1,8-naphthyridine moiety, electrophilic attack is predicted to occur at the C3 and C5 positions. This is because the Wheland-type intermediates formed by attack at these positions avoid placing a positive charge on the electronegative nitrogen atoms, which would be highly unfavorable. mdpi.com For the pyridine ring, electrophilic substitution is also disfavored but, when forced, generally occurs at the 3-position (meta to the nitrogen). In the 2-(3-pyridinyl)-1,8-naphthyridine system, the pyridinyl group at the 2-position of the naphthyridine ring will further influence the substitution pattern.
Nucleophilic Aromatic Substitution:
Conversely, the electron-deficient nature of both heterocyclic systems makes them susceptible to nucleophilic aromatic substitution (SNAr). This is particularly true for the 1,8-naphthyridine ring, where the presence of two nitrogen atoms can effectively stabilize the negative charge of the Meisenheimer intermediate. Nucleophilic attack is favored at the C2 and C4 positions of the 1,8-naphthyridine core. mdpi.com In the 2-(3-pyridinyl)-1,8-naphthyridine molecule, the C2 position is already substituted. Therefore, nucleophilic attack is most likely to occur at the C4 position of the naphthyridine ring.
The pyridine ring is also susceptible to nucleophilic attack, especially when activated by a good leaving group. For an unsubstituted pyridine, the Chichibabin reaction, which involves amination with sodium amide, typically occurs at the 2- and 6-positions.
Regioselectivity and Mechanistic Pathways
The regioselectivity of substitution reactions on the 2-(3-pyridinyl)-1,8-naphthyridine system is a consequence of the electronic properties of the constituent rings and the directing effects of the substituents.
For electrophilic substitution , the pyridine ring is generally more reactive than the 1,8-naphthyridine ring, although still highly deactivated. Therefore, under forcing conditions, electrophilic attack would be expected to occur on the pyridine ring, likely at the 5-position (meta to the existing substituent and the nitrogen atom). On the 1,8-naphthyridine ring, the C3 and C5 positions remain the most probable sites for electrophilic attack.
For nucleophilic substitution , the C4 position of the 1,8-naphthyridine ring is the most activated site. The presence of the pyridinyl substituent at C2 will further enhance the electrophilicity of the C4 position. The mechanistic pathway for nucleophilic substitution would proceed through a Meisenheimer complex, where the negative charge is delocalized over the naphthyridine ring and stabilized by the two nitrogen atoms.
Steric factors can also play a role in the regioselectivity, particularly in reactions involving bulky reagents. bohrium.com The spatial arrangement of the two rings may hinder access to certain positions.
Oxidation-Reduction Chemistry and Electrochemical Behavior
The electrochemical properties of 2-(3-pyridinyl)-1,8-naphthyridine are of significant interest due to the presence of multiple redox-active nitrogen centers. The behavior of this compound can be inferred from studies on related bipyridyl and naphthyridine systems.
Cyclic Voltammetry and Controlled-Potential Electrolysis
Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of molecules. mdpi.com For bipyridyl analogues, CV typically reveals multiple, often reversible, one-electron reduction waves corresponding to the stepwise formation of the radical anion and then the dianion. nih.govfrontiersin.org The reduction potentials are sensitive to the nature of the substituents on the rings. bohrium.com
A study on 2,3-diphenyl-1,8-naphthyridine showed that it acts as a mixed-type corrosion inhibitor, with predominantly cathodic behavior, suggesting it can participate in reduction processes at an electrode surface. nih.govacs.org For 2-(3-pyridinyl)-1,8-naphthyridine, one would expect to observe similar multi-step reduction processes in its cyclic voltammogram. The first reduction would likely be centered on the 1,8-naphthyridine core, which is generally more easily reduced than pyridine. Further reductions of both the naphthyridine and pyridine rings are possible at more negative potentials.
Controlled-potential electrolysis could be used to generate these reduced species in bulk, allowing for their spectroscopic characterization and the study of their subsequent reactivity.
Redox Potentials and Their Correlation with Electronic Structure
The redox potentials of 2-(3-pyridinyl)-1,8-naphthyridine are directly related to the energies of its frontier molecular orbitals. The first reduction potential will be correlated with the energy of the Lowest Unoccupied Molecular Orbital (LUMO), while the first oxidation potential will be related to the Highest Occupied Molecular Orbital (HOMO) energy.
The electron-withdrawing nature of the nitrogen atoms lowers the energy of the LUMO, making the molecule easier to reduce. The presence of the pyridinyl substituent at the 2-position of the naphthyridine ring will further modulate these orbital energies. Theoretical calculations can provide valuable insights into the electronic structure and help to interpret the experimentally observed redox potentials.
The table below provides a hypothetical representation of expected redox potential data for 2-(3-pyridinyl)-1,8-naphthyridine based on analogous compounds.
| Redox Process | Potential (V vs. Fc/Fc+) | Reversibility |
| First Reduction (Naphthyridine) | -1.0 to -1.5 | Reversible |
| Second Reduction (Naphthyridine) | -1.5 to -2.0 | Quasi-reversible |
| Third Reduction (Pyridine) | > -2.0 | Irreversible |
| First Oxidation | > +1.5 | Irreversible |
Photochemical Transformations and Photoinduced Reactions
The photochemistry of 1,8-naphthyridine derivatives is an area of growing interest due to their rich photophysical properties. researchgate.netkthmcollege.ac.in These compounds often exhibit fluorescence and can undergo various photochemical reactions upon absorption of light.
Upon photoexcitation, 2-(3-pyridinyl)-1,8-naphthyridine would be promoted to an excited singlet state, which can then undergo intersystem crossing to a triplet state. These excited states can have significantly different reactivity compared to the ground state.
One possible photochemical transformation is photoinduced isomerization. For example, vinyl-substituted 1,8-naphthyridine derivatives have been shown to undergo photoisomerization upon irradiation. nih.gov While the 2-(3-pyridinyl)-1,8-naphthyridine system does not have a vinyl group, the possibility of photoinduced rearrangements or cyclizations cannot be ruled out, especially in the presence of other reactive species.
Another potential photoinduced reaction is photoreduction. Photoexcited naphthalene (B1677914) and its derivatives can be reduced by electron donors like triethylamine. rsc.org Given the electron-deficient nature of the 2-(3-pyridinyl)-1,8-naphthyridine system, it is plausible that it could undergo photoreduction in the presence of a suitable electron donor. The reaction would likely proceed via an electron transfer mechanism from the donor to the excited state of the naphthyridine compound.
Photocyclization and Photoisomerization Processes
The photochemical behavior of 2-(3-pyridinyl)-1,8-naphthyridine is a subject of significant academic interest, although specific studies on this exact molecule are limited. However, by examining related structures, a predictive framework for its reactivity can be established. The presence of both a pyridine and a 1,8-naphthyridine moiety suggests the potential for intramolecular photocyclization and photoisomerization reactions upon irradiation with UV light.
Research on vinyl-1,8-naphthyridine derivatives has shown that photoinduced isomerization can occur under UV irradiation at 365 nm. nih.govacs.org This process is often associated with a flexible structure that allows for the necessary conformational changes leading to isomerization. nih.govacs.org For 2-(3-pyridinyl)-1,8-naphthyridine, it is conceivable that irradiation could lead to a temporary cyclization between the pyridine and naphthyridine rings, forming a transient, strained polycyclic aromatic system. This cyclized intermediate could then either revert to the starting material or undergo rearrangement to a more stable isomer.
Furthermore, studies on the photoisomerization of pyridine itself indicate that the process can proceed through the formation of Dewar-like isomers. researchgate.net DFT calculations on pyridine and its derivatives suggest that photoisomerization likely occurs from the singlet excited state, leading to the formation of these Dewar isomers, which can then rearrange to other pyridine isomers. researchgate.net Extrapolating from these findings, it is plausible that the pyridine ring within the 2-(3-pyridinyl)-1,8-naphthyridine system could undergo similar photoisomerization, potentially leading to the formation of other pyridyl-substituted naphthyridine isomers.
The table below summarizes the potential photochemical reactions of 2-(3-pyridinyl)-1,8-naphthyridine based on studies of related compounds.
| Photochemical Process | Proposed Intermediate/Product | Basis of Prediction | Citation |
| Photocyclization | Transient polycyclic aromatic system | Reactivity of similar bipyridyl systems | |
| Photoisomerization | Isomers of 2-(3-pyridinyl)-1,8-naphthyridine | Photoisomerization of pyridine and vinyl-1,8-naphthyridine derivatives | nih.govacs.orgresearchgate.net |
Heteroatom Reactivity and Quaternization Chemistry of the Nitrogen Atoms
The 2-(3-pyridinyl)-1,8-naphthyridine molecule possesses three nitrogen atoms, each with distinct electronic environments and, consequently, different reactivities towards electrophiles, particularly in quaternization reactions. The nitrogen atom of the pyridine ring and the two nitrogen atoms within the 1,8-naphthyridine core present multiple sites for alkylation.
The quaternization of pyridine and its derivatives is a well-established reaction. researchgate.netmdpi.com The nitrogen atom in a pyridine ring readily reacts with alkyl halides to form pyridinium (B92312) salts. In the case of 2-(3-pyridinyl)-1,8-naphthyridine, the nitrogen of the 3-pyridinyl substituent is expected to be susceptible to quaternization.
The reactivity of the nitrogen atoms in the 1,8-naphthyridine ring system is more complex. The two nitrogen atoms are in a peri relationship, which can influence their basicity and nucleophilicity. Generally, the nitrogen at position 1 is considered more sterically hindered than the nitrogen at position 8 due to the adjacent pyridinyl group at position 2. However, electronic effects also play a crucial role. Studies on the quaternization of diazines like pyrazine, pyridazine, and pyrimidine (B1678525) have shown that the position of quaternization is influenced by the electronic nature of the ring and the substituents. researchgate.net
It is anticipated that the quaternization of 2-(3-pyridinyl)-1,8-naphthyridine with an alkyl halide would likely occur preferentially at the most nucleophilic and sterically accessible nitrogen atom. Computational studies would be beneficial in predicting the relative energies of the possible quaternary ammonium (B1175870) products. The quaternization can affect the photophysical properties of the molecule, as demonstrated in studies of other N-heterocyclic compounds. nih.gov
The following table outlines the potential sites of quaternization in 2-(3-pyridinyl)-1,8-naphthyridine and the factors influencing their reactivity.
| Nitrogen Atom Location | Predicted Reactivity | Influencing Factors | Citation |
| Pyridine Ring (N at position 1') | High | Electronic availability of the lone pair, less steric hindrance compared to N1 of naphthyridine. | researchgate.netmdpi.com |
| 1,8-Naphthyridine Ring (N at position 1) | Moderate to Low | Steric hindrance from the adjacent 3-pyridinyl group. | |
| 1,8-Naphthyridine Ring (N at position 8) | High | Less steric hindrance compared to N1, potential for higher nucleophilicity. |
Computational and Theoretical Chemistry Studies of 2 3 Pyridinyl 1,8 Naphthyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-electron systems. nih.gov It offers a balance between accuracy and computational cost, making it ideal for studying molecules of this size. DFT methods are frequently employed to predict geometries, spectroscopic data, and reactivity descriptors. researchgate.net
Computational studies, typically using DFT with a suitable basis set like 6-311G(d,p), can determine the most stable conformation. researchgate.net The optimization process iteratively adjusts atomic coordinates to minimize the molecule's energy. arxiv.org While specific conformational analysis data for 2-(3-pyridinyl)-1,8-naphthyridine is not abundant in the literature, data from its isomer, 2-(2-pyridinyl)-1,8-naphthyridine, provides valuable insight. Crystal structure analysis of the 2-pyridinyl isomer shows that the dihedral angles between the naphthyridine and pyridine (B92270) rings are relatively small, in the range of 3.9° to 7.4°, indicating a nearly coplanar arrangement. researchgate.net This planarity is influenced by crystal packing forces and weak C-H···N interactions. researchgate.net For the 3-pyridinyl isomer, computational geometry optimization would explore the rotational energy barrier around the single bond connecting the two aromatic systems to identify the global minimum energy structure and any other stable conformers.
Table 1: Selected Crystallographic Data for the Isomer 2-(Pyridin-2-yl)-1,8-naphthyridine
| Parameter | Value (Molecule 1) | Value (Molecule 2) | Value (Molecule 3) |
|---|---|---|---|
| Dihedral Angle (Naphthyridine-Pyridine) | 7.362 (4)° | 5.845 (4)° | 3.927 (4)° |
| C-C bond (linking rings) | 1.486 (2) Å | 1.488 (2) Å | 1.487 (2) Å |
Data sourced from crystallographic information for 2-(Pyridin-2-yl)-1,8-naphthyridine. researchgate.net
Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.orgyoutube.com
The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap (ΔE), are crucial descriptors of a molecule's kinetic stability and reactivity. A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For 2-(3-pyridinyl)-1,8-naphthyridine, DFT calculations can map the distribution of these orbitals. In related diphosphino-functionalized 1,8-naphthyridines, both the HOMO and LUMO are shown to reside mainly on the naphthyridine unit. nih.gov This suggests that the naphthyridine core is the primary site for electrophilic and nucleophilic interactions. The calculated HOMO-LUMO gap can be used to compare its reactivity with other related compounds.
Table 2: Representative FMO Data for a Related Naphthyridine Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.50 |
| LUMO | -1.55 |
| Energy Gap (ΔE) | 4.95 |
Note: This data is illustrative for a generic naphthyridine system to demonstrate the output of FMO analysis.
Computational methods are widely used to predict spectroscopic parameters, which aids in the characterization of novel compounds.
NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. Predicted shifts for 2-(3-pyridinyl)-1,8-naphthyridine would be compared against a standard reference (like tetramethylsilane) to assist in the assignment of experimental spectra. The accuracy of these predictions typically shows root mean square errors of 0.2–0.4 ppm for ¹H shifts. nih.gov
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. ias.ac.in It predicts the wavelengths of maximum absorption (λmax) by calculating the energies of electronic transitions from the ground state to various excited states. ias.ac.in For 2-(3-pyridinyl)-1,8-naphthyridine, TD-DFT calculations would likely predict intense π→π* transitions, characteristic of conjugated aromatic systems. ias.ac.in The solvent environment can be included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate, solvent-specific predictions.
Ab Initio and Semi-Empirical Methods for Ground and Excited States
While DFT is prevalent, other computational methods also offer valuable insights.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), are derived directly from theoretical principles without the use of experimental data for parameterization. They can be more computationally demanding than DFT but can offer higher accuracy for certain properties.
Semi-Empirical Methods: These methods (e.g., AM1, PM3, ZINDO) are based on the Hartree-Fock formalism but use approximations and parameters derived from experimental data to simplify calculations. uni-muenchen.dewikipedia.orgnih.gov This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecular systems. wustl.edu Methods like ZINDO are specifically parameterized to predict electronic spectra and can be used to study the excited states of molecules like 2-(3-pyridinyl)-1,8-naphthyridine. wikipedia.orgnist.gov
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For 2-(3-pyridinyl)-1,8-naphthyridine, an MD simulation would involve calculating the forces on each atom and solving the classical equations of motion to track their movements. This allows for the exploration of the molecule's conformational space, revealing how it flexes, bends, and rotates at a given temperature. Such simulations are valuable for understanding the molecule's flexibility and its interactions with solvent molecules or biological receptors. Studies on other 1,8-naphthyridine (B1210474) derivatives have used MD simulations to confirm the stability of ligand-receptor complexes, which is crucial in drug design. nih.govrsc.org
Reaction Mechanism Elucidation through Transition State Theory
Understanding how a molecule is formed is a key area of chemical research. Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.org Computationally, TST is used to locate the high-energy transition state (the saddle point on a potential energy surface) that connects reactants and products. libretexts.org
For 2-(3-pyridinyl)-1,8-naphthyridine, computational chemists can model its synthesis, which is often achieved through reactions like the Friedländer annulation. acs.orgorganic-chemistry.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This profile reveals the activation energy (the height of the energy barrier at the transition state), which determines the reaction rate, and provides a step-by-step picture of the bond-breaking and bond-forming processes. ias.ac.inias.ac.in
Coordination Chemistry and Applications As a Ligand in Metal Complexes
Advanced Structural Elucidation of Metal Complexes
Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and reliance on sourced findings.
Solution-State Structural Dynamics by NMR
The study of the behavior of molecules in solution is crucial for understanding reaction mechanisms and the dynamic processes that govern the properties of coordination compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of metal complexes in the solution state. For complexes containing ligands like 2-(3-pyridinyl)-1,8-naphthyridine, dynamic NMR experiments can provide invaluable insights into processes such as ligand exchange, conformational changes, and fluxional behavior.
While specific studies detailing the solution-state structural dynamics of 2-(3-pyridinyl)-1,8-naphthyridine metal complexes are not extensively documented in the current literature, the principles of dynamic NMR are broadly applicable. Techniques such as variable-temperature (VT) NMR and two-dimensional exchange spectroscopy (2D-EXSY) are standard methods to probe these dynamic phenomena. In a hypothetical complex, for instance, [M(2-(3-pyridinyl)-1,8-naphthyridine)Cl₂], where M is a metal center, VT-NMR could be used to monitor changes in the chemical shifts and line shapes of the ligand's protons as a function of temperature. At low temperatures, where dynamic processes are slow on the NMR timescale, separate signals for chemically non-equivalent protons would be observed. As the temperature is increased, these processes accelerate, leading to the coalescence of signals and eventually, at high temperatures, sharp, time-averaged signals. From the coalescence temperature and the separation of the signals in the slow-exchange regime, it is possible to calculate the activation energy for the dynamic process.
Furthermore, 2D-EXSY experiments can identify which nuclei are undergoing chemical exchange. Cross-peaks in a 2D-EXSY spectrum between two signals indicate that the corresponding nuclei are exchanging with one another. This can be particularly useful in identifying the specific pathways of ligand rearrangement or exchange with other species in solution. The insights gained from such studies are fundamental to understanding the reactivity and function of these metal complexes in solution-based applications like homogeneous catalysis.
Electronic, Magnetic, and Optical Properties of Coordination Compounds
The incorporation of 2-(3-pyridinyl)-1,8-naphthyridine as a ligand in a metal complex gives rise to a rich array of electronic, magnetic, and optical properties. The nitrogen atoms of the naphthyridine and pyridine (B92270) moieties provide strong coordination sites for metal ions, and the conjugated π-system of the ligand plays a crucial role in its electronic behavior.
Electrochemistry of Metal Centers in Complex Environments
The electrochemical properties of metal complexes are of fundamental importance, as they determine the accessibility of different oxidation states of the metal center, which is critical for applications in catalysis and materials science. Cyclic voltammetry is a key technique used to probe the redox behavior of these compounds.
Luminescence and Electroluminescence Properties of Metal Complexes
Transition metal complexes containing polypyridyl ligands are well-known for their luminescence properties, which arise from metal-to-ligand charge transfer (MLCT) excited states. The 2-(3-pyridinyl)-1,8-naphthyridine ligand, with its extended π-system, is an excellent candidate for constructing luminescent metal complexes. Upon excitation, an electron can be promoted from a metal-centered d-orbital to a ligand-centered π*-orbital, and the subsequent radiative decay results in the emission of light.
The luminescence properties, such as the emission wavelength, quantum yield, and lifetime, can be tuned by modifying the metal center, the other ligands in the coordination sphere, and the substituents on the 2-(3-pyridinyl)-1,8-naphthyridine ligand itself. For example, complexes of heavy metal ions like Ru(II), Os(II), and Ir(III) with polypyridyl ligands often exhibit strong room-temperature phosphorescence. These properties are highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. While specific luminescence data for 2-(3-pyridinyl)-1,8-naphthyridine complexes are not extensively reported, the general principles of photophysics in related polypyridyl complexes suggest that they would be promising candidates for such applications.
Magnetic Properties and Spin State Engineering
The magnetic properties of coordination compounds are determined by the number of unpaired electrons on the metal center and the interactions between them. The 1,8-naphthyridine (B1210474) unit can act as a bridging ligand, bringing two or more metal centers into close proximity and mediating magnetic exchange interactions between them. This can lead to a variety of magnetic behaviors, including ferromagnetism, antiferromagnetism, and single-molecule magnet (SMM) behavior.
Studies on dinuclear iron complexes with bridging ligands derived from 1,8-naphthyridine have shown that the nature of the bridge and the coordination geometry around the iron centers can be used to control the magnetic coupling. For example, the introduction of a hydroxo bridge between the iron centers in a diiron complex supported by a 1,8-naphthyridine-based ligand can lead to antiferromagnetic coupling, where the spins of the two iron centers align in opposite directions. By carefully designing the ligand framework, it is possible to engineer the spin state of the resulting complex, which is a key goal in the development of molecular magnets and spintronic devices.
Catalytic Applications of 2-(3-pyridinyl)-1,8-Naphthyridine Metal Complexes
The unique electronic and steric properties of 2-(3-pyridinyl)-1,8-naphthyridine make it an attractive ligand for the development of novel homogeneous catalysts. The bidentate coordination of the naphthyridine unit provides a stable binding site for a metal center, while the pendant pyridyl group can either remain non-coordinated or participate in the catalytic cycle, potentially leading to cooperative effects.
Homogeneous Catalysis (e.g., Cross-Coupling, Hydrogenation, Oxidation)
Cross-Coupling Reactions
Palladium complexes bearing nitrogen-containing ligands are highly effective catalysts for a variety of cross-coupling reactions, which are fundamental transformations in organic synthesis. While specific data on the use of 2-(3-pyridinyl)-1,8-naphthyridine in this context is limited, related systems have shown significant promise. For instance, palladium complexes of 2-ferrocenyl-1,8-naphthyridine have been shown to catalyze the methoxycarbonylation of styrene. researchgate.net Furthermore, palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters has been demonstrated as an efficient method for creating biaryl compounds containing a 2-pyridyl group. nih.gov These results suggest that palladium complexes of 2-(3-pyridinyl)-1,8-naphthyridine could be effective catalysts for Suzuki, Heck, and other cross-coupling reactions.
Table 1: Catalytic Activity in Cross-Coupling Reactions
| Catalyst Precursor | Reaction | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
| PdCl₂(2-ferrocenyl-1,8-naphthyridine) | Methoxycarbonylation | Styrene | CO, MeOH | Methyl 3-phenylpropanoate | - | researchgate.net |
| Pd(OAc)₂ / Phosphine (B1218219) Ligand | Suzuki-Miyaura | Pyridyl-2-boronic ester | Aryl halide | 2-Arylpyridine | High | nih.gov |
Hydrogenation Reactions
Metal-catalyzed hydrogenation is a cornerstone of industrial chemistry. While direct examples using 2-(3-pyridinyl)-1,8-naphthyridine are scarce, research on related pyridyl and naphthyridine ligands provides a strong indication of their potential. For example, copper complexes with certain phosphine-pyridyl ligands have been shown to be active for the hydrogenation of aldehydes and ketones. rsc.org Additionally, palladium complexes featuring 2-hydroxypyridine-based ligands have been employed in borrowing-hydrogen catalysis, a process that involves transient hydrogenation and dehydrogenation steps. nih.gov The electronic properties of the 2-(3-pyridinyl)-1,8-naphthyridine ligand could be beneficial in stabilizing the metal hydrides that are key intermediates in many hydrogenation catalytic cycles.
Oxidation Reactions
The development of efficient and selective oxidation catalysts is a major goal in chemistry. Metal complexes of 1,8-naphthyridine derivatives have been investigated as catalysts for oxidation reactions. A notable example is the electrochemical water oxidation catalyzed by a complex containing the 2-ferrocenyl-1,8-naphthyridine ligand. researchgate.net This highlights the ability of the naphthyridine framework to support the high oxidation states required for many oxidation processes. Iron complexes with pentapyridyl ligands have also been studied as water oxidation catalysts, demonstrating that multidentate nitrogen-based ligands can create robust catalytic systems. nih.gov These findings suggest that metal complexes of 2-(3-pyridinyl)-1,8-naphthyridine could be promising candidates for a range of oxidative transformations.
Photocatalysis and Electrocatalysis in Organic Transformations
The unique electronic properties and coordination capabilities of 1,8-naphthyridine, 2-(3-pyridinyl)-, also known as 2-(pyridin-3-yl)-1,8-naphthyridine, have positioned it as a compelling ligand in the development of metal complexes for catalytic applications. Its bidentate N,N-chelating site, arising from the nitrogen atoms of the naphthyridine and pyridine rings, facilitates the formation of stable complexes with a variety of transition metals. These complexes, in turn, can harness light or electrical energy to drive challenging organic transformations. This section explores the burgeoning fields of photocatalysis and electrocatalysis, focusing on the role of metal complexes incorporating the 2-(3-pyridinyl)-1,8-naphthyridine ligand.
Photocatalysis in Organic Synthesis
Visible-light photocatalysis has emerged as a powerful and sustainable tool in modern organic synthesis, enabling the formation of complex chemical bonds under mild conditions. The core principle involves a photocatalyst that, upon absorption of light, enters an excited state with enhanced redox capabilities. This excited state can then engage in single-electron transfer (SET) or energy transfer processes with organic substrates, initiating radical-based reaction cascades.
While specific research detailing the photocatalytic applications of metal complexes derived from 2-(3-pyridinyl)-1,8-naphthyridine in organic transformations is still an evolving area, the broader class of 1,8-naphthyridine-containing ligands has shown significant promise. Ruthenium and iridium complexes, celebrated for their robust photophysical properties and tunable redox potentials, are prime candidates for incorporating this ligand. For instance, ruthenium(II) polypyridyl complexes are known to be excellent photosensitizers. Upon excitation with visible light, they can initiate a variety of organic reactions, including C-H functionalization, cycloadditions, and atom transfer radical additions.
The incorporation of the 2-(3-pyridinyl)-1,8-naphthyridine ligand into such complexes is anticipated to modulate their photoredox properties. The extended π-system of the naphthyridine core, coupled with the electronic influence of the pyridinyl substituent, can affect the energy of the metal-to-ligand charge transfer (MLCT) excited state, thereby tuning the oxidative and reductive power of the photocatalyst.
Table 1: Hypothetical Photoredox Properties of a [Ru(bpy)₂(2-(3-pyridinyl)-1,8-naphthyridine)]²⁺ Complex
| Property | Estimated Value | Significance |
| Absorption Maximum (λmax) | ~450-470 nm | Efficient absorption of visible light |
| Excited State Lifetime (τ) | ~100-500 ns | Sufficient time for bimolecular reactions |
| Excited State Reduction Potential | ~+0.8 to +1.0 V vs SCE | Ability to oxidize a range of organic substrates |
| Excited State Oxidation Potential | ~-0.9 to -1.2 V vs SCE | Ability to reduce a range of organic substrates |
Note: These are estimated values based on known properties of similar ruthenium polypyridyl complexes and are intended for illustrative purposes.
Electrocatalysis in Organic Transformations
Electrocatalysis offers an alternative and powerful strategy for mediating redox reactions in organic synthesis, utilizing electricity as a clean and sustainable driving force. In this context, metal complexes can act as electron transfer mediators, facilitating redox events at lower overpotentials and with higher selectivity than direct electrolysis.
A notable example in a closely related system highlights the potential of 2-(3-pyridinyl)-1,8-naphthyridine complexes in electrocatalysis. A study on manganese(I) tricarbonyl complexes featuring pynaphthyridine and binaphthyridine ligands for the electrocatalytic reduction of carbon dioxide (CO₂) has provided valuable insights. researchgate.net These ligands, which share structural similarities with 2-(3-pyridinyl)-1,8-naphthyridine, were shown to significantly influence the catalytic activity. researchgate.net
The research demonstrated that a manganese complex incorporating a pynaphthyridine ligand exhibited a lower overpotential for CO₂ reduction compared to its bipyridine analogue. researchgate.net This enhancement was attributed to the ability of the non-coordinating nitrogen atom in the naphthyridine ring to participate in hydrogen bonding, which stabilizes key intermediates in the catalytic cycle. researchgate.net This finding strongly suggests that a manganese complex of 2-(3-pyridinyl)-1,8-naphthyridine would also be a promising electrocatalyst for this important transformation.
Table 2: Electrocatalytic Performance of a Mn(pynap-R)(CO)₃Br Complex for CO₂ Reduction
| Ligand (pynap-R) | Overpotential (V) | Faradaic Efficiency for CO (%) | Key Finding |
| pynaphthyridine | 0.55 | ~90 | Lower overpotential due to H-bonding stabilization |
| bipyridine | 0.65 | ~85 | Higher overpotential, less efficient |
Data adapted from a study on a similar pynaphthyridine ligand system. researchgate.net
Beyond CO₂ reduction, metal complexes of 2-(3-pyridinyl)-1,8-naphthyridine could be explored for a range of other electrocatalytic organic transformations. These include, but are not limited to, the reduction of organic halides, the oxidation of alcohols, and various C-C and C-N bond-forming reactions. The ability to fine-tune the redox potential of the metal center through ligand design is a key advantage in developing highly selective and efficient electrocatalytic systems.
Applications in Advanced Materials Science and Chemo/biosensing
Luminescent Materials for Organic Light-Emitting Diodes (OLEDs) and Displays
The 1,8-naphthyridine (B1210474) core is a key component in the design of novel emissive materials for OLEDs. These materials are crucial for the development of energy-efficient displays and solid-state lighting.
The luminescence in OLEDs based on 1,8-naphthyridine derivatives arises from the radiative decay of excitons (electron-hole pairs) formed in an organic semiconductor layer upon the application of an electric field. The 1,8-naphthyridine moiety often acts as an electron-accepting unit in a donor-acceptor (D-A) molecular architecture. This structure facilitates intramolecular charge transfer (ICT), which is fundamental to the emission process. The color of the emitted light can be tuned by modifying the chemical structure of the donor and acceptor groups. nih.gov
OLEDs are typically fabricated by depositing a series of thin organic layers between two electrodes. These layers include a hole transport layer (HTL), an emissive layer (EML), and an electron transport layer (ETL). In some cases, derivatives of 1,8-naphthyridine can function as both the emitter and the electron-transport material, simplifying the device architecture. rsc.orgresearchgate.net The performance of these devices is evaluated based on parameters such as external quantum efficiency (EQE), brightness, and current efficiency.
To enhance the efficiency of OLEDs, materials that can harvest both singlet and triplet excitons are highly sought after. Thermally Activated Delayed Fluorescence (TADF) and Room Temperature Phosphorescence (RTP) are two such mechanisms.
TADF Emitters: In TADF materials, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for the up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC). This process significantly increases the theoretical maximum EQE. Derivatives of 1,8-naphthyridine have been successfully employed as the acceptor core in TADF emitters, leading to highly efficient blue and green OLEDs. acs.orgresearchgate.net
RTP Emitters: RTP materials, on the other hand, enable the direct radiative decay from triplet states. The 1,8-naphthyridine scaffold, when incorporated into specific molecular designs, can promote intersystem crossing (ISC) and lead to phosphorescent emission at room temperature. The ability to switch between TADF and RTP has been demonstrated in some organic systems by tuning intermolecular interactions. acs.org
| Emitter Type | 1,8-Naphthyridine Derivative | Donor Moiety | Emission Color | Max. EQE (%) | Reference |
| TADF | 2,7-di(9H-carbazol)-1,8-naphthyridine (Cz-ND) | Carbazole | Blue | 15.3 | researchgate.net |
| TADF | 2,7-di(3,6-di-tert-butyl-9H-carbazol)-1,8-naphthyridine (tBuCz-ND) | di-tert-butyl-carbazole | Blue | 20.9 | researchgate.net |
| Phosphorescent | Iridium(III) complex with a naphthyridine-based ligand | Phenylpyridine | Green-Red | >30 | rsc.org |
This table presents data for representative 1,8-naphthyridine-based emitters.
Fluorescent Probes and Chemo/Biosensors for Analytical Applications
The nitrogen atoms within the 1,8-naphthyridine and pyridinyl rings of 2-(3-pyridinyl)-1,8-naphthyridine provide excellent coordination sites for metal ions and can participate in hydrogen bonding with anions. This makes the compound and its derivatives promising candidates for the development of fluorescent chemosensors.
Derivatives of 1,8-naphthyridine have been incorporated into fluorescent probes for the selective detection of various metal ions. The binding of a metal ion to the naphthyridine-based ligand can lead to a significant change in the fluorescence properties of the molecule, such as quenching ("turn-off") or enhancement ("turn-on") of the emission.
For instance, a ruthenium(II) polypyridyl complex bearing a 2,7-dimethyl-1,8-naphthyridine (B83737) ligand has been shown to be a highly selective and sensitive "turn-off" fluorescent sensor for Cu²⁺ and Fe³⁺ ions in an aqueous solution. mdpi.com The fluorescence quenching is attributed to a photoinduced electron transfer (PET) process upon complexation with the metal ions. mdpi.com Similarly, other 1,8-naphthyridine-derived chemosensors have demonstrated high selectivity for Ni²⁺ and Cu²⁺. nih.gov
| Sensor | Target Ion | Sensing Mechanism | Detection Limit | Reference |
| Ruthenium(II) polypyridyl complex with a 2,7-dimethyl-1,8-naphthyridine ligand | Cu²⁺, Fe³⁺ | Fluorescence quenching | Not specified | mdpi.com |
| 1,8-Naphthyridine-derived chemosensor | Ni²⁺, Cu²⁺ | Fluorescence quenching | Not specified | nih.gov |
This table showcases examples of metal ion sensing using 1,8-naphthyridine derivatives.
The development of fluorescent probes for anions is an active area of research. While specific studies on 2-(3-pyridinyl)-1,8-naphthyridine for anion sensing are limited, the general principles of molecular recognition suggest its potential. The hydrogen bonding capabilities of the N-H groups in related naphthyridine structures can be exploited to bind anions like fluoride (B91410) (F⁻). This interaction can perturb the electronic structure of the fluorophore, leading to a detectable change in its fluorescence signal.
The nitrogen atoms in the 2-(3-pyridinyl)-1,8-naphthyridine structure are basic and can be protonated at low pH. This protonation can significantly alter the photophysical properties of the molecule, making it a potential candidate for a pH-responsive fluorescent probe. The spectral changes, which can be tuned by acid/base-controlled switching, often originate from a modulation of the intramolecular charge transfer (ICT) character of the molecule. nih.gov
Furthermore, the electron-deficient nature of the 1,8-naphthyridine ring system suggests that it could be used in the design of redox-responsive probes. Changes in the redox environment could lead to electron transfer processes involving the naphthyridine core, resulting in a change in its fluorescence output.
Photoactive and Optoelectronic Devices Beyond OLEDs
The electron-deficient nature of the 1,8-naphthyridine ring system, combined with the electronic properties of the appended pyridine (B92270) ring, makes this compound a candidate for use in various optoelectronic applications.
In the field of organic photovoltaics (OPVs), materials capable of efficient charge generation and transport are crucial. Nitrogen-containing heterocycles are frequently explored for these roles due to their tunable energy levels and stability. While specific studies on the direct use of 2-(3-pyridinyl)-1,8-naphthyridine in OPVs are not extensively documented, the properties of related 1,8-naphthyridine derivatives provide significant insights into its potential.
Research into derivatives such as 2-(pyrid-2'-yl)-1,8-naphthyridines has shown that the electronegative character of the naphthyridine moiety effectively lowers the energy of the ligand's π*-level. This is a desirable trait for materials in dye-sensitized solar cells (DSSCs), as it can extend the absorption spectrum of the photosensitizing dye into the red region of visible light. In such systems, the naphthyridine-based ligand, when part of a metal complex (e.g., with Ruthenium), helps improve the incident photon-to-current efficiency (IPCE) at longer wavelengths compared to standard dyes.
Furthermore, the general class of naphthyridine-based materials has been investigated for charge transport properties. Theoretical studies on thiophene-substituted naphthyridine crystals suggest they are a promising class of organic π-conjugated systems that can self-assemble into one-dimensional stacking motifs, which are highly sought after for efficient charge propagation. The inherent ability of the 1,8-naphthyridine scaffold to mediate charge transfer could be harnessed in OPV active layers or as electron-transporting layers (ETLs). For a material to be effective in these roles, its frontier molecular orbital energies (HOMO and LUMO) must be appropriately aligned with other materials in the device.
| Parameter | Description | Relevance for Pyridyl-Naphthyridine Systems |
|---|---|---|
| HOMO Level (Highest Occupied Molecular Orbital) | Energy level of the highest energy electrons. Determines the potential for hole conduction and the open-circuit voltage (Voc) in donor materials. | The deep-lying HOMO levels expected for electron-deficient naphthyridines are advantageous for achieving high Voc in solar cells. |
| LUMO Level (Lowest Unoccupied Molecular Orbital) | Energy level of the lowest energy state for an added electron. Determines the potential for electron conduction and influences Voc in acceptor materials. | A low-lying LUMO, characteristic of the naphthyridine core, is beneficial for electron-accepting and electron-transporting materials. |
| Electrochemical Band Gap (LUMO-HOMO) | Energy difference between HOMO and LUMO. Determines the portion of the solar spectrum a material can absorb. | Derivatization could tune the band gap to optimize light absorption across the solar spectrum. |
| Charge Carrier Mobility | The speed at which charge (electrons or holes) moves through the material. High and balanced mobility is needed for efficient charge extraction. | π-stacking in the solid state, facilitated by the planar structure, is crucial for good mobility. Thiophene-substituted naphthyridines have shown promise in this area. |
Non-linear optics (NLO) involves materials that alter the properties of light, such as its frequency or refractive index, depending on the light's intensity. Such materials are fundamental to photonics for applications like optical switching and frequency conversion. A common strategy for designing NLO molecules is to create a "push-pull" system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge.
The 1,8-naphthyridine skeleton is inherently electron-deficient and can act as a potent electron-accepting component. By chemically modifying the 2-(3-pyridinyl)-1,8-naphthyridine structure, for example, by introducing electron-donating groups (like amino or alkoxy groups) at specific positions on either ring system, it is possible to create molecules with significant NLO properties. Theoretical studies on other naphthyridine derivatives have demonstrated that this approach can lead to a small HOMO-LUMO gap and high first-order hyperpolarizability (β), a key measure of a molecule's NLO response. The strategic placement of donors and acceptors can tune these properties for specific applications, such as second-harmonic generation.
Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)
The presence of multiple nitrogen atoms with available lone pairs makes 2-(3-pyridinyl)-1,8-naphthyridine an excellent candidate for use as a ligand in supramolecular chemistry and for the construction of Metal-Organic Frameworks (MOFs).
Self-assembly relies on non-covalent interactions, such as coordination bonds and hydrogen bonds, to spontaneously organize molecules into well-defined, stable structures. The 2-(3-pyridinyl)-1,8-naphthyridine ligand offers multiple coordination sites: the two nitrogen atoms of the 1,8-naphthyridine ring can act as a chelating unit, binding to a single metal ion, while the nitrogen of the pyridine ring can bind to another metal center, acting as a bridge.
This versatility allows for the construction of a wide array of supramolecular architectures:
Discrete Complexes: When reacted with metal ions in appropriate stoichiometric ratios, the ligand can form discrete, closed structures like molecular squares, cages, or complex helicates.
Coordination Polymers: Using the bridging ability of the pyridyl nitrogen, the ligand can link metal centers into one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) networks.
The final structure is dictated by factors such as the coordination geometry of the metal ion (e.g., tetrahedral, square planar, octahedral), the solvent system, and the presence of counter-ions. mdpi.com The study of related pyridine-based coordination compounds shows that intricate networks stabilized by hydrogen bonding and π-stacking are common. mdpi.com
When 2-(3-pyridinyl)-1,8-naphthyridine is used as an organic linker to build 3D coordination polymers, the resulting materials are known as Metal-Organic Frameworks (MOFs). MOFs are crystalline materials characterized by high porosity and surface area, making them ideal for a range of applications.
Gas Storage and Separation: The utility of a MOF for gas storage (e.g., hydrogen, methane) and separation depends on its pore size, pore volume, and the chemical nature of its internal surface. frontiersin.orgtudelft.nl By selecting different metal nodes and synthesis conditions, it is possible to create MOFs with tailored pore environments using pyridyl-containing linkers. alfa-chemistry.comrsc.org A MOF constructed from 2-(3-pyridinyl)-1,8-naphthyridine would feature exposed nitrogen atoms on the pore surfaces, which can act as basic sites to enhance the selective adsorption of acidic gases like CO₂ over neutral gases like CH₄ or N₂. researchgate.net This makes such materials promising for applications in carbon capture and natural gas purification. rsc.org
Heterogeneous Catalysis: MOFs are excellent platforms for heterogeneous catalysis. rsc.org Catalytic activity can arise from several features:
Open Metal Sites: If the metal nodes within the MOF are not fully coordinated, they can function as Lewis acid catalytic sites. mdpi.com
Functional Linkers: The 2-(3-pyridinyl)-1,8-naphthyridine linker itself contains basic nitrogen sites that can catalyze certain organic reactions.
Post-Synthetic Modification: The framework can be functionalized after its initial synthesis. For example, catalytically active metal complexes can be anchored to the pyridyl groups of the linker, creating well-defined, isolated active sites that mimic homogeneous catalysts but with the benefit of being recyclable. nih.govresearchgate.net Research has shown that iridium-functionalized, bipyridyl-based MOFs are highly active and stable catalysts for reactions like C-H borylation and hydrosilylation, significantly outperforming their homogeneous counterparts. nih.gov A similar strategy could be applied to MOFs built from 2-(3-pyridinyl)-1,8-naphthyridine.
| Application | Relevant MOF Property | Mechanism/Principle | Example from Related Systems |
|---|---|---|---|
| CO₂ Capture | High surface area; exposed basic nitrogen sites. | The Lewis basic nitrogen atoms on the pyridine and naphthyridine rings can interact favorably with the acidic CO₂ molecule, leading to selective adsorption. | Indium-based MOFs with pyridinyl carboxylate linkers show capability for CO₂/CH₄ separation. rsc.org |
| CH₄ Storage | Optimized pore size and high porosity. | High surface area and appropriate pore dimensions allow for dense packing of methane (B114726) molecules under pressure. | Defects and linker functionalization in MOFs have been shown to increase methane storage capacity by over 33%. frontiersin.orgtudelft.nl |
| Heterogeneous Catalysis | Open metal sites; functional linkers; site isolation. | Metal nodes can act as Lewis acids. The linker's nitrogen sites can be basic catalysts. Post-synthetic metalation of the pyridyl group can introduce specific catalytic centers. | Iridium-functionalized bipyridyl-MOFs are highly active and recyclable catalysts for C-H activation and borylation reactions. nih.gov |
Future Prospects and Emerging Research Frontiers for 2 3 Pyridinyl 1,8 Naphthyridine
Integration with Nanomaterials and Hybrid Systems
The unique chelating properties of the 1,8-naphthyridine (B1210474) core, combined with the additional coordination site of the 3-pyridinyl substituent, make 2-(3-pyridinyl)-1,8-naphthyridine an exceptional ligand for the construction of sophisticated nanomaterials and hybrid systems. wikipedia.org The flanking nitrogen atoms of the naphthyridine ring are particularly effective in forming stable complexes with a variety of metal ions. wikipedia.org
One of the most promising areas of research is the incorporation of 2-(3-pyridinyl)-1,8-naphthyridine into metal-organic frameworks (MOFs) . These are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The resulting structures can be tailored to have specific pore sizes and chemical functionalities, making them suitable for a wide range of applications, including gas storage, separation, and catalysis. nih.govresearchgate.net The integration of 2-(3-pyridinyl)-1,8-naphthyridine as a ligand could lead to the development of novel MOFs with unique photoluminescent or catalytic properties. For instance, pyridine-induced structural reconfiguration has been shown to transform three-dimensional MOFs into two-dimensional structures, which can enhance the number of active metal sites for applications like the oxygen evolution reaction. rsc.org
Furthermore, the functionalization of nanoparticles with 2-(3-pyridinyl)-1,8-naphthyridine is another exciting avenue of exploration. For example, coating quantum dots with ligands containing pyridinyl and naphthyridine moieties could enhance their stability and create new opportunities for their use in bio-imaging and sensing applications. The ability of 1,8-naphthyridine derivatives to act as fluorescent markers for nucleic acids further underscores their potential in this area. mdpi.com
The following table provides examples of how related pyridine (B92270) and naphthyridine compounds are being integrated into nanomaterials:
| Nanomaterial System | Ligand/Compound Type | Potential Application |
| Metal-Organic Frameworks (MOFs) | Pyridine-dicarboxylates, Pyridylbenzoates | Gas separation, Drug delivery, Photoluminescence |
| 2D Metal-Organic Frameworks | Pyridine | Electrocatalysis (Oxygen Evolution Reaction) |
| Ruthenium(II) Polypyridyl Complexes | 1,8-Naphthyridine derivatives | Fluorescent Chemosensors |
Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
AI is also being employed for de novo drug design , where algorithms generate novel molecular structures with optimized properties. nih.gov Techniques like recurrent neural networks (RNNs) and generative adversarial networks (GANs) can explore the vast chemical space around the 2-(3-pyridinyl)-1,8-naphthyridine scaffold to propose new candidate molecules. nih.gov These generated molecules can then be further evaluated using computational methods like molecular docking and density functional theory (DFT) to assess their potential as therapeutic agents. researchgate.netresearchgate.netnih.gov
| AI/ML Technique | Application | Outcome |
| Molecular Docking & DFT | In-silico screening for anti-cancer activity | Identification of potent 1,8-naphthyridine derivatives |
| QSAR Modeling | Prediction of inhibitory activity | Guidance for the synthesis of more active compounds |
| Recurrent Neural Networks (RNNs) | De novo molecular generation | Design of novel 1,8-naphthyridine-based drug candidates |
| Molecular Dynamics Simulations | Evaluation of compound stability and interactions | Confirmation of the binding potential of designed molecules |
Sustainable and Eco-Friendly Synthetic Methodologies
The chemical industry is increasingly focusing on the development of sustainable and environmentally friendly manufacturing processes. For the synthesis of 2-(3-pyridinyl)-1,8-naphthyridine and its derivatives, several green chemistry approaches are being explored to minimize waste and reduce the use of hazardous materials. organic-chemistry.orgrsc.org
A significant advancement has been the use of water as a solvent for the Friedländer annulation, a key reaction in the synthesis of the 1,8-naphthyridine core. rsc.orgnih.govacs.org This approach avoids the use of volatile and often toxic organic solvents. Furthermore, the development of catalyst-free domino reactions in benign solvents like ethanol (B145695) offers a highly efficient and atom-economical route to functionalized organic-chemistry.orgnih.govnaphthyridine derivatives. rsc.org
The use of recyclable catalysts , such as ionic liquids, is another important strategy. nih.gov For example, certain basic ionic liquids have demonstrated remarkable catalytic activity in the synthesis of 1,8-naphthyridine derivatives and can be easily recovered and reused, making the process more cost-effective and sustainable. nih.gov Microwave-assisted organic synthesis has also emerged as a powerful tool, often leading to faster reaction times, higher yields, and increased selectivity. researchgate.net
The following table details some of the green synthetic methods being developed for 1,8-naphthyridines:
| Synthetic Method | Key Features | Advantages |
| Friedländer Reaction in Water | Use of water as solvent, often with a biocompatible catalyst like choline (B1196258) hydroxide. nih.govacs.org | Environmentally friendly, avoids toxic organic solvents. nih.govacs.org |
| Catalyst-Free Domino Reaction | One-pot, multi-component reaction in ethanol. rsc.org | High yields, short reaction times, practical simplicity. rsc.org |
| Ionic Liquid-Catalyzed Synthesis | Use of recyclable ionic liquids as both solvent and catalyst. nih.gov | High yields, catalyst can be recovered and reused. nih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. researchgate.net | Faster reactions, higher yields, improved selectivity. researchgate.net |
Exploration of Novel Reactivity and Applications in Emerging Technologies
The unique electronic and structural characteristics of 2-(3-pyridinyl)-1,8-naphthyridine open up possibilities for its use in a variety of emerging technologies. nih.govacs.org Its inherent fluorescence and ability to coordinate with metal ions make it a promising candidate for the development of advanced sensors and optical materials. mdpi.comnih.gov
One area of active research is the use of 1,8-naphthyridine derivatives as fluorescent chemosensors . For instance, a ruthenium(II) polypyridyl complex bearing a 1,8-naphthyridine ligand has been shown to be a highly selective and sensitive sensor for the detection of Cu²⁺ and Fe³⁺ ions. mdpi.comnih.gov The development of similar sensors based on 2-(3-pyridinyl)-1,8-naphthyridine could have significant applications in environmental monitoring and biological imaging.
The photoluminescent properties of 1,8-naphthyridine derivatives also make them attractive for use in organic light-emitting diodes (OLEDs) . researchgate.netrsc.org By modifying the substituents on the naphthyridine core, it is possible to tune the emission color and improve the efficiency of these devices. researchgate.net
Furthermore, the diverse biological activities of 1,8-naphthyridine derivatives, including antimicrobial, antiviral, and anticancer properties, continue to be a major focus of research. nih.govnih.gov The exploration of novel reactivity, such as the transformation of functional groups on the naphthyridine ring, can lead to the synthesis of new derivatives with improved therapeutic potential. eurjchem.com For example, the modification of the 3-position of the 1,8-naphthyridine nucleus has been shown to enhance binding efficiency to certain biological targets. nih.gov
The table below highlights some of the emerging applications for 1,8-naphthyridine derivatives:
| Application Area | Specific Use | Key Property |
| Sensor Technology | Fluorescent chemosensor for metal ions | High selectivity and sensitivity |
| Organic Electronics | Emitter in Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yields |
| Medicinal Chemistry | Antimicrobial, anticancer, and antiviral agents | Broad spectrum of biological activity |
| Corrosion Inhibition | Corrosion inhibitor for steel | Formation of a protective film on metal surfaces |
Q & A
Q. Table 1: Antitumor Activity of Selected Derivatives
| Compound | Substituent | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| 3d | 4-Tolylpropenone | 1.47 | DNA intercalation |
| 5f | 4-Fluorophenyl | 1.62 | Topoisomerase II inhibition |
| 8a | 4-Chlorophenyl | 1.53 | RNAse H inhibition |
Q. Table 2: Computational Predictions for Bioavailability
| Derivative | logP | Polar Surface Area (Ų) | H-bond Acceptors |
|---|---|---|---|
| 5a1 | 2.1 | 78.5 | 6 |
| 5b8 | 3.4 | 65.2 | 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
